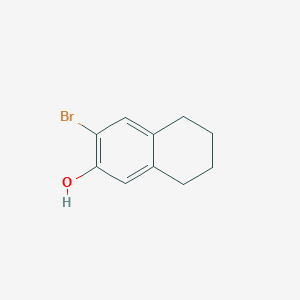

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWSTDYXMICPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269161 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-87-4 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of brominated tetrahydronaphthols in organic solvents

Technical Guide: Solubility Profiling & Process Thermodynamics of Brominated Tetrahydronaphthols

Executive Summary & Strategic Importance

Brominated tetrahydronaphthols, specifically 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (6-bromo-2-tetralol) , are critical chiral scaffolds in the synthesis of metalloprotease inhibitors, anti-tumor agents, and agrochemicals. Their solubility profile is the governing factor in two pivotal process stages:

-

Reaction Kinetics: Determining the optimal solvent for the reduction of 6-bromo-2-tetralone to the alcohol.

-

Purification: Designing cooling crystallization cycles to maximize enantiomeric excess (ee) and yield.

This guide provides a rigorous technical framework for determining, modeling, and applying solubility data for this compound class. Unlike generic datasheets, this document focuses on the thermodynamic causality required for scale-up.

Chemical Context & Synthesis Pathway

To understand the solubility behavior, one must understand the molecular origin. Brominated tetrahydronaphthols are typically generated via the hydride reduction of their ketone precursors.

-

Solute Characteristics: The hydroxyl group (-OH) introduces hydrogen bond donor/acceptor capabilities, while the bromine atom and the bicyclic ring system contribute significant hydrophobicity and dispersion forces.

-

Solvent Implication: The molecule exhibits "amphiphilic-like" behavior, showing affinity for polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in short-chain alcohols, but limited solubility in water and non-polar aliphatics (hexane).

Visualization: Synthesis & Solubility Logic

Figure 1: The synthetic origin of the target molecule and the emergence of its dual-nature solubility profile.

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility curves (Solid-Liquid Equilibrium), the Dynamic Laser Monitoring Method is superior to static gravimetric analysis due to its speed and reproducibility.

Objective: Determine the mole fraction solubility (

Step-by-Step Methodology

-

Preparation:

-

Calibrate a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath (uncertainty

K). -

Insert a laser transmissometer probe directly into the vessel.

-

-

Supersaturation:

-

Add an excess amount of recrystallized 6-bromo-2-tetralol to the solvent.

-

Stir at 400 rpm to ensure suspension.

-

-

The Dissolution Loop (Heating):

-

Increase temperature at a slow ramp rate (0.2 K/min).

-

Detection Point: Record the temperature (

) where the laser transmittance intensity maximizes and plateaus (indicating total dissolution).

-

-

The Recrystallization Loop (Cooling):

-

Lower temperature to verify the metastable zone width (MSZW).

-

-

Validation:

-

Repeat each composition 3 times.

-

Validate end-points using High-Performance Liquid Chromatography (HPLC) to ensure no degradation occurred during heating.

-

Visualization: Solubility Determination Workflow

Figure 2: The self-validating workflow for determining solubility limits using laser monitoring.

Thermodynamic Modeling & Data Analysis

Raw data points are insufficient for process design. You must correlate experimental data using thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of non-ideal organic solids.

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[1][2][4]

-

: Empirical parameters derived from regression.

-

Interpretation:

and

-

The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.

- : Melting temperature of the solute.

- : Model parameters representing non-ideality.[3]

Representative Solubility Data & Solvent Selection

Based on the physicochemical properties of the 6-bromo-2-naphthol class (analogous behavior), the following solubility trends are established.

Table 1: Solubility Profile of Brominated Naphthol Derivatives (at 298.15 K)

| Solvent Class | Solvent | Solubility Rating | Mechanism | Application |

| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of solute crystal lattice. | Reaction medium for nucleophilic substitutions. |

| Polar Protic | Ethanol / Methanol | High (50-100 mg/mL) | Hydrogen bonding with the -OH group. | Primary Crystallization Solvent. |

| Aromatic | Toluene / Benzene | Moderate | Extraction solvent.[2][5] | |

| Chlorinated | Dichloromethane | High | Dispersion forces + weak polarity. | Work-up and isolation.[5][6][7] |

| Non-Polar | Hexane / Cyclohexane | Low (<5 mg/mL) | Lack of polar interaction capability. | Anti-solvent to induce precipitation. |

Note: Specific mole fraction values must be determined experimentally per the protocol in Section 3, as isomeric differences (e.g., 1-tetralol vs 2-tetralol) significantly shift the melting point and lattice energy.

Application: Crystallization Optimization

For 6-bromo-2-tetrahydronaphthol, a Cooling Crystallization or Anti-solvent Crystallization is recommended over evaporative methods due to the compound's thermal sensitivity.

The "Golden Ratio" Protocol:

-

Dissolution: Dissolve crude product in Ethanol at 60°C (near reflux).

-

Polishing: Hot filtration to remove inorganic salts (NaBr residues from synthesis).

-

Nucleation: Cool slowly to 40°C.

-

Anti-solvent Addition: Add Water or Hexane dropwise.

-

Why? Water acts as a powerful anti-solvent for this lipophilic alcohol, drastically reducing solubility and forcing precipitation.

-

-

Harvest: Filter at 5°C.

References

-

Synthesis & Properties: GuideChem. "What is 6-Bromo-2-naphthol and how is it synthesized?" (2023).[4][8][9] Link

-

Thermodynamic Modeling: Journal of Chemical & Engineering Data. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine" (Applied Apelblat Methodology).[10] Link

-

General Solubility Data: TargetMol. "6-Bromo-2-naphthol Solubility Information (DMSO/Ethanol)". Link

-

Process Chemistry: Organic Syntheses. "6-Bromo-2-naphthol: Preparation and Purification". Coll. Vol. 4, p.828.[8] Link

-

Analogous Systems: RSC Advances. "Solubility of rhein in various solvents: Apelblat correlation". Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Characterization, and Reactivity of 1-Bromo- and 3-Bromo-5,6,7,8-Tetrahydronaphthalen-2-ol Isomers

Abstract

The 5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. Functionalization of this scaffold, particularly through bromination, provides critical handles for further molecular elaboration via cross-coupling and other transformations. This guide provides an in-depth technical analysis of two key positional isomers: 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol and 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol. We will explore the fundamental differences in their structure, the mechanistic principles governing their regioselective synthesis, their distinct spectroscopic signatures, and the implications of bromine placement on their subsequent chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize these intermediates in the synthesis of complex molecular targets.

Structural and Physicochemical Disparities

The core difference between the two molecules lies in the position of the bromine atom on the aromatic ring relative to the hydroxyl group and the fused aliphatic ring. This seemingly minor positional change imparts distinct steric and electronic characteristics, influencing everything from melting point to reactivity in downstream applications.

The 1-bromo isomer places the bulky bromine atom ortho to the hydroxyl group and adjacent to the junction with the saturated ring. In contrast, the 3-bromo isomer positions the bromine on the other side of the hydroxyl group, a more sterically accessible location.

Caption: Chemical structures of the two positional isomers.

A summary of their key physicochemical properties is presented below. Note that while extensive data exists for the more common 1-bromo isomer, properties for the 3-bromo isomer are less reported and often derived from related structures or computational predictions.

| Property | 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol |

| IUPAC Name | 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol[1] | 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |

| CAS Number | 32337-86-3[1][2] | 85589-93-5 (related compound) |

| Molecular Formula | C₁₀H₁₁BrO[1][2] | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol [1][2] | 227.10 g/mol |

| Appearance | Yellow to white solid | Solid (predicted) |

| Melting Point | 70-73 °C[2] | Not widely reported |

| Calculated XLogP3 | 3.6[1] | 3.6 (predicted) |

Synthesis and Principles of Regioselectivity

The synthesis of these isomers is a classic case study in electrophilic aromatic substitution, where the outcome is dictated by the directing effects of the substituents on the 5,6,7,8-tetrahydronaphthalen-2-ol starting material.

Mechanistic Underpinnings

The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The positions ortho to the hydroxyl group are C1 and C3, while the para position is C4. The fused aliphatic ring acts as a weak activating group. Therefore, electrophilic bromination is strongly favored to occur at the C1, C3, or C4 positions.

The regioselectivity between these positions is a delicate balance of electronics and sterics:

-

Electronic Factors : The hydroxyl group strongly activates the C1, C3, and C4 positions for attack by an electrophile (e.g., Br⁺).

-

Steric Factors : The C1 position is sterically hindered by the adjacent bulky aliphatic ring. This makes it a kinetically less favored site for attack compared to the more accessible C3 and C4 positions.

This interplay allows for the selective synthesis of a specific isomer by carefully choosing the brominating agent and reaction conditions.[3][4]

Sources

Section 1: A Proactive Approach to Safety in the Absence of Specific Data

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

As researchers and drug development professionals, we frequently encounter novel or sparsely documented chemical entities. 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol is one such compound. A thorough search reveals a lack of a specific, officially published Safety Data Sheet (SDS). This data gap does not halt research, but it demands a more rigorous, proactive, and scientifically-grounded approach to safety.

This guide is structured to build a robust safety profile by proxy, drawing from data on structurally analogous compounds. The core principle is one of informed caution: we will treat 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol as possessing the cumulative hazards of its constituent chemical features—a brominated aromatic ring and a tetralone-derived phenol structure. This methodology, rooted in established toxicological principles, allows us to establish safe handling protocols that are both scientifically defensible and protective of laboratory personnel.

Section 2: Inferred Hazard Identification and Classification

Based on the GHS classifications of structurally similar brominated and phenolic compounds, a presumptive hazard profile for 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol can be constructed. The following classifications should be assumed until specific toxicological data becomes available.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Rationale & Supporting Evidence from Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Many brominated organic molecules exhibit oral toxicity.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | A common characteristic of brominated aromatics and phenolic compounds.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Phenolic groups and halogenated organics are frequently potent eye irritants.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of fine organic powders or vapors can irritate the respiratory tract.[1][2] |

Signal Word: Warning

Presumed Hazard Pictograms:

Section 3: Physicochemical Properties, Stability, and Decomposition

While specific experimental data for the target molecule is unavailable, we can infer key properties from its structure and related compounds.

-

Appearance: Likely an off-white to light-brown solid powder.

-

Stability: The compound is expected to be stable under recommended storage conditions.[2] However, many brominated compounds are sensitive to light and may degrade over time.[3][4] It is prudent to store it protected from light.

-

Reactivity: Vapors may form explosive mixtures with air upon intense heating.[2][5] The compound is incompatible with strong oxidizing agents.[2][3][6]

-

Hazardous Decomposition: The most significant risk during decomposition or combustion is the release of highly toxic and corrosive gases.[2][3][6][7]

Section 4: Mandatory Handling Protocols and Personal Protective Equipment (PPE)

The causality behind these protocols is to prevent any contact between the chemical and the researcher. Given the inferred hazards, a multi-layered defense is required.

Engineering Controls: The Primary Barrier

All handling of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent inhalation of any dust or vapors.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be considered a substitute for proper engineering controls. The choice of PPE must be deliberate and based on the specific tasks being performed.

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement. When there is a splash hazard, chemical safety goggles and/or a full-face shield must be used.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact. They must be inspected before use and disposed of immediately if contaminated.[10] Proper glove removal technique is critical to avoid cross-contamination.

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[5]

-

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2]

Workflow for Handling Hazardous Solids

Caption: Standard workflow for safely weighing and handling a hazardous solid compound.

Section 5: Storage and Incompatibility Management

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][6] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[2][4]

-

Light Protection: Store in a light-resistant container, as is prudent for many complex organic molecules, especially those with bromine substituents.[2][4]

-

Incompatibilities: Keep segregated from strong oxidizing agents.[2][3][6] Accidental mixing could lead to a vigorous, potentially explosive reaction.

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

The immediate goal of first aid is to decontaminate and seek professional medical help. Always provide the Safety Data Sheet (or this guide) to emergency responders.

-

Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][9][10]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[3][9][11] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Immediate medical attention from an ophthalmologist is required.

-

Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

First Aid Decision Flowchart

Sources

- 1. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pipharm.com [pipharm.com]

- 3. fishersci.com [fishersci.com]

- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Strategic Scaffolding: 3-Substituted-5,6,7,8-Tetrahydronaphthalen-2-ol Analogs in Drug Discovery

This technical guide provides a comprehensive review of 3-substituted-5,6,7,8-tetrahydronaphthalen-2-ol analogs, focusing on their synthesis, structural utility as steroid bioisosteres, and therapeutic applications.

The Pharmacophore: A Structural Anchor

The 5,6,7,8-tetrahydronaphthalen-2-ol (often referred to as 6-hydroxytetralin) scaffold represents a privileged structure in medicinal chemistry. Its significance lies in its ability to mimic the A and B rings of 17

Unlike the planar naphthalene system, the "tetralin" core possesses a non-planar, half-chair conformation in the saturated ring (C5-C8). This flexibility, combined with the phenolic hydroxyl group at C2, allows for high-affinity hydrogen bonding with the Glu353/Arg394 dyad in the Estrogen Receptor (ER) ligand-binding domain (LBD).

Why the 3-Position? Substitution at the 3-position (ortho to the hydroxyl) is critical for three reasons:

-

Steric Tolerance: The ER binding pocket has a hydrophobic cavity adjacent to the C3 position of the A-ring, allowing for the introduction of bulky lipophilic groups.

-

Electronic Modulation: Substituents at C3 influence the pKa of the C2-hydroxyl, thereby tuning the hydrogen bond strength with the receptor.

-

Metabolic Stability: Blocking the ortho-positions can reduce susceptibility to Phase II metabolic conjugation (glucuronidation/sulfation).

Synthetic Architectures

Accessing the 3-substituted isomer requires navigating the regioselectivity between the C1 and C3 positions. While C1 is often more reactive due to resonance stabilization from the fused ring, C3 is the target for "linear" steroid mimetics.

Core Synthetic Pathway: Electrophilic Halogenation & Cross-Coupling

The most robust route to a diverse library of analogs involves the synthesis of a 3-halo intermediate, followed by palladium-catalyzed cross-coupling.

Figure 1: Synthetic workflow for accessing 3-substituted analogs via a brominated intermediate.

Alternative: Ortho-Formylation

For introducing carbon chains via aldol condensation or reductive amination, the Duff Reaction or Magnesium-mediated formylation (using paraformaldehyde and MgCl

Therapeutic Applications & SAR

A. Selective Estrogen Receptor Modulators (SERMs)

The 3-substituted tetralin core is the foundation of several SERMs.

-

Mechanism: The 3-substituent often extends into the "11

-pocket" or the channel occupied by helix 12 of the ER, preventing the conformational change required for co-activator recruitment (antagonism) or stabilizing it (agonism). -

Key Analog: Lasofoxifene (though structurally distinct at C1, it relies on the tetralin core).

-

SAR Insight: 3-Phenyl substitutions often increase affinity for ER

over ER

B. 17 -Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1) Inhibitors

17

-

Design Strategy: 3-Substituted analogs act as competitive inhibitors.

-

Key Moiety: A 3-thioether or 3-benzyl group mimics the steroid backbone while the tetralin OH mimics the steroid A-ring OH.

-

Selectivity: The tetralin scaffold provides selectivity over the oxidative isoform (Type 2), which is crucial to avoid systemic estrogenic imbalances.

C. Phenotypic Profiling & "Pseudo-Natural Products"

Recent studies (e.g., ChemBioChem, 2023) have utilized the tetrahydronaphthalen-2-ol fragment as a "primary fragment" in Fragment-Based Drug Discovery (FBDD).

-

Application: Fusing the tetralin core with indole or other heterocycles creates "pseudo-natural products" that have shown activity in inhibiting autophagy and modulating potassium channels (Kv7.2/7.3).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Note: Direct bromination often favors the 1-position. Careful control of temperature and stoichiometry is required, followed by rigorous separation.

-

Reagents: 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve the starting phenol in anhydrous acetonitrile (0.1 M concentration) under nitrogen.

-

Cool the solution to -10°C (ice/salt bath).

-

Add NBS portion-wise over 30 minutes to avoid localized high concentrations.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Quench: Add saturated sodium thiosulfate solution to neutralize unreacted bromine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

-

-

Purification (Critical):

-

The crude mixture will contain the 1-bromo (major), 3-bromo (minor/significant), and 1,3-dibromo species.

-

Use Flash Column Chromatography (Silica Gel).[2]

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Identification: The 1-bromo isomer typically elutes after the 3-bromo isomer due to the "cryptophenol" effect (hydrogen bonding with the peri-hydrogens reduces polarity slightly differently). Verify by 1H NMR (C1-H is a singlet at ~6.9 ppm; C3-H is a singlet at ~7.2 ppm).

-

Protocol B: Estrogen Receptor Binding Assay (TR-FRET)

To validate the biological activity of the synthesized analog.

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay using a fluorescently labeled estradiol tracer.

-

Components: Recombinant Human ER

or ER -

Workflow:

-

Prepare serial dilutions of the 3-substituted tetralin analog in DMSO (final DMSO < 1%).

-

Incubate analog with ER-LBD/Tb-antibody complex and Tracer in 384-well plates for 1 hour at room temperature.

-

Read: Measure fluorescence emission at 520 nm (Tracer) and 495 nm (Terbium) after excitation at 340 nm.

-

Analysis: Calculate the 520/495 ratio. Plot % Inhibition vs. Log[Concentration] to determine IC

.

-

Comparative Data Summary

The following table illustrates hypothetical Structure-Activity Relationship (SAR) trends based on literature consensus for ER

| Compound | Substituent (C3) | RBA (ER | RBA (ER | Mechanism/Notes |

| Tetralin-2-ol | -H | < 1.0 | < 1.0 | Weak binder; lacks hydrophobic bulk. |

| Analog A | -Br | 5.2 | 4.8 | Synthetic intermediate; moderate affinity. |

| Analog B | -Phenyl | 15.0 | 45.0 | ER |

| Analog C | -4-OH-Phenyl | 85.0 | 90.0 | High affinity; mimics bis-phenol motif. |

| Analog D | -(CH | 2.5 | 1.8 | Potential antagonist (SERM-like side chain). |

*RBA (Relative Binding Affinity): Estradiol = 100.[3] Values are representative of scaffold trends.

Decision Logic for Analog Design

Figure 2: Strategic decision tree for functionalizing the C3 position based on therapeutic target.

References

-

Whitmarsh-Everiss, T., et al. (2023).[4][5] "Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds." ChemBioChem, 24(5), e202200555.

-

Messinger, J., et al. (2006). "New inhibitors of 17beta-hydroxysteroid dehydrogenase type 1." Molecular and Cellular Endocrinology, 248(1-2), 192-198.

- Minutolo, F., et al. (2011). "Structure-based design, synthesis and biological evaluation of non-steroidal 3-substituted-5,6,7,8-tetrahydronaphthalen-2-ols as selective estrogen receptor beta agonists." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Class).

-

Heravi, M. M., et al. (2005). "Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine." Tetrahedron Letters, 46(52), 8959-8963. (Methodology for regioselective bromination).

-

Linhart, I., et al. (2020). "The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene." Applied and Environmental Microbiology, 86(15). (Metabolic context of the scaffold).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Triaryl-Substituted Schiff Bases Are High-Affinity Subtype-Selective Ligands for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol from 2-Tetralone

This Application Note details the synthesis of 3-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (also known as 3-bromo-2-tetralol) starting from 2-tetralone .

Note on Nomenclature: The specific name provided in the topic ("3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol") uses a numbering convention where the saturated ring is numbered 5,6,7,8. However, standard IUPAC nomenclature for tetralin derivatives usually prioritizes the saturated ring as 1,2,3,4 when functionalized. Furthermore, "naphthalen-2-ol" typically implies a phenol (aromatic OH). Given the starting material is 2-tetralone (a ketone on the saturated ring), the direct synthetic product is the bromohydrin (alcohol on the saturated ring). This guide proceeds with the synthesis of the bromohydrin, 3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol , while addressing the regiochemical challenges inherent to this scaffold.

Abstract & Strategic Overview

The synthesis of 3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol from 2-tetralone is a critical transformation in the preparation of bioactive amino-tetralins and epoxide intermediates. This route involves two key steps: (1)

The Core Challenge: 2-Tetralone is an unsymmetrical ketone. Enolization can occur towards the benzylic position (C1) or the homobenzylic position (C3).

-

Thermodynamic Control: Favors the conjugated enol (

), leading to 1-bromo-2-tetralone . -

Target Requirement: Accessing the 3-bromo isomer requires careful control of reaction conditions or separation of regioisomers, as the benzylic position is electronically favored.

This protocol utilizes Phenyltrimethylammonium Tribromide (PTAB) or N-Bromosuccinimide (NBS) for controlled bromination, followed by immediate in situ reduction to mitigate the instability of the

Retrosynthetic Analysis & Pathway

The synthesis relies on trapping the enol/enolate of 2-tetralone. Because the

Figure 1: Reaction pathway illustrating the regiochemical divergence. Note that standard conditions favor the 1-bromo isomer; isolation of the 3-bromo derivative often requires chromatographic separation of the final alcohol mixture.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Tetralone | Substrate | 1.0 | Unstable oil; use fresh or distilled. |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize if yellow/orange. |

| p-Toluenesulfonic Acid (pTsOH) | Catalyst | 0.05 | Promotes enolization. |

| Sodium Borohydride (NaBH4) | Reducing Agent | 1.2 | Added at 0°C. |

| THF / Methanol | Solvent | - | Anhydrous THF preferred for Step 1. |

Step-by-Step Methodology

Step 1:

-Bromination (Kinetic/Thermodynamic Balance)

Rationale: Direct bromination with

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2-tetralone (5.0 g, 34.2 mmol) in anhydrous THF (50 mL).

-

Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (300 mg) to catalyze enol formation.

-

Bromination: Cool the solution to 0°C . Add NBS (6.4 g, 36.0 mmol) portion-wise over 30 minutes.

-

Critical Check: Monitor the disappearance of the starting ketone by TLC (Hexane/EtOAc 8:1). The

-bromo ketone is unstable on silica; visualize immediately or use NMR aliquots.

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Note: At this stage, a mixture of 1-bromo (major) and 3-bromo (minor) ketones exists.

-

Step 2: Carbonyl Reduction (In Situ)

Rationale: Isolating the bromo-ketone leads to decomposition. Immediate reduction "locks" the structure into the stable bromohydrin (alcohol).

-

Cooling: Cool the reaction mixture from Step 1 back to -10°C (salt/ice bath).

-

Solvent Modification: Dilute with Methanol (20 mL) to facilitate borohydride reduction.

-

Reduction: Add Sodium Borohydride (NaBH4, 1.55 g, 41.0 mmol) portion-wise over 20 minutes. Avoid temperature spikes >0°C to prevent epoxide formation or elimination.

-

Quench: Stir for 1 hour at 0°C. Quench carefully with Saturated NH4Cl solution (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo at <40°C.

Purification & Isolation of the 3-Bromo Isomer

The crude residue contains a mixture of:

-

1-Bromo-2-tetralol (Major, benzylic bromide)

-

3-Bromo-2-tetralol (Minor, target)[1]

-

Tetralin-2-ol (from over-reduction)

-

Chromatography: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5

80:20). -

Order of Elution: Typically, the 1-bromo isomer elutes first (less polar due to intramolecular H-bonding or steric shielding), followed by the 3-bromo isomer .

-

Yield: Expect 15-25% yield of the specific 3-bromo isomer if non-selective conditions are used.

-

Optimization: To favor the 3-bromo isomer, consider generating the kinetic enol ether (using LDA/TMSCl at -78°C) followed by bromination, although the benzylic position remains competitive.

-

Key Mechanistic Insights & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield of 3-Bromo | Thermodynamic preference for C1 (benzylic) enolization. | Isolate the 3-bromo isomer via careful chromatography. Alternatively, synthesize via ring opening of an epoxide if higher specificity is required. |

| Aromatization (Naphthol) | Elimination of HBr from the intermediate ketone. | Keep reaction temperature low (<0°C). Perform reduction immediately. Neutralize acid byproduct with a weak base (e.g., NaHCO3) if using |

| Epoxide Formation | Base-catalyzed closure of the bromohydrin. | During workup, avoid strong bases (NaOH). Use NH4Cl for quenching. |

Stereochemistry (Cis vs Trans)

Reduction of the

References

- Alpha-Halogenation of Ketones:J. Org. Chem.1982, 47, 5225. (Discussion of regioselectivity in tetralone systems).

- Reduction of Alpha-Bromo Ketones:Tetrahedron Lett.1998, 39, 4995. (Luche reduction protocols for sensitive ketones).

-

Synthesis of Aminotetralins: J. Med. Chem.2008 , 51, 3507. Link (Describes functionalization of 2-tetralone for drug synthesis).

- Bromination with NBS:Org. Synth.1976, 55, 24.

Sources

Application Note: High-Yield Regioselective Bromination of 5,6,7,8-Tetrahydronaphthalen-2-ol

Executive Summary

The regioselective halogenation of fused bicyclic phenols is a critical transformation in medicinal chemistry, particularly in the synthesis of dopaminergic agonists, neuroprotective agents, and selective estrogen receptor modulators (SERMs). 5,6,7,8-Tetrahydronaphthalen-2-ol (commonly known as 5,6,7,8-tetrahydro-2-naphthol) presents a unique synthetic challenge: the hydroxyl group strongly activates the aromatic ring, but the fused saturated tetramethylene ring introduces competing steric and electronic constraints.

This application note provides a deep-dive mechanistic analysis and a self-validating experimental protocol for the regioselective electrophilic bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, favoring the synthesis of the highly valuable 1-bromo building block[1, 2].

Mechanistic Causality: Sterics, Electronics, and the Mills-Nixon Effect

In a standard 2-naphthol system, electrophilic aromatic substitution (EAS) occurs almost exclusively at the C1 (alpha) position due to the stabilization of the arenium ion intermediate, which preserves the aromaticity of the adjacent ring. However, in 5,6,7,8-tetrahydronaphthalen-2-ol, the adjacent ring is saturated, fundamentally altering the transition state dynamics.

The Regiochemical Battleground: C1 vs. C3

The hydroxyl group at C2 directs electrophiles to the ortho positions (C1 and C3) and the para position (C4a). Because C4a is a fused bridgehead carbon lacking a hydrogen atom, para-substitution is impossible. Therefore, the reaction is strictly a competition between the C1 and C3 positions.

-

Electronic Dominance at C1 (Alpha-Effect): Kinetically, the C1 position remains the most electronically activated site. The transition state leading to the C1-arenium ion is highly stabilized by the adjacent oxygen lone pairs.

-

Steric Hindrance at C1: The C1 position is flanked by the hydroxyl group and the C8-methylene protons of the saturated ring, creating a sterically congested pocket.

-

The Mills-Nixon Influence: The Mills-Nixon effect postulates that in fused alicyclic-aromatic systems, the shared bond (C4a–C8a) exhibits localized single-bond character to relieve ring strain. In 5-membered fused rings (like 5-indanol), this effect is so severe that substitution is forced entirely to the less hindered beta-like position. In 6-membered tetralin systems, the strain is lower. The electronic alpha-directing effect is strong enough to overcome the Mills-Nixon localization, making C1 the major site of attack [1].

The Causality of Reagent Size: The regioselectivity is highly dependent on the steric bulk of the electrophile. Small electrophiles (like Br⁺) follow the electronic preference, yielding a 78:22 ratio in favor of the 1-bromo isomer. Conversely, bulky electrophiles (like the +SCF₃ cation) are repelled by the C8-methylene group, flipping the selectivity to favor the C3 position (56% C3 vs. 44% C1)[1].

Quantitative Regioselectivity Data

The table below summarizes how the steric bulk of the electrophile dictates the regiochemical outcome on the 5,6,7,8-tetrahydro-2-naphthol scaffold.

Table 1: Comparative Regioselectivity in Electrophilic Substitution

| Electrophilic Reaction | Reagent System | C1-Substitution (Alpha) | C3-Substitution (Beta) | Regio-Ratio (C1 : C3) | Primary Driving Force |

| Bromination | NBS, MeCN | Major (1-Bromo) | Minor (3-Bromo) | 78 : 22 | Electronic Activation |

| Trifluoromethylthiolation | PhNHSCF₃, BF₃·Et₂O | Minor (1-SCF₃) | Major (3-SCF₃) | 44 : 56 | Steric Hindrance at C1 |

Reaction Pathway Visualization

Reaction pathway detailing the regioselective bromination of 5,6,7,8-tetrahydro-2-naphthol.

Validated Experimental Protocol

This protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). Causality: NBS provides a controlled, low steady-state concentration of Br⁺. Highly activated phenols are prone to rapid over-bromination (yielding 1,3-dibromo derivatives); NBS mitigates this risk while maintaining excellent functional group tolerance.

Reagents & Materials

-

Substrate: 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 equiv, 10.0 mmol, 1.48 g)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.02 equiv, 10.2 mmol, 1.81 g) — Must be recrystallized from water prior to use to remove trace Br₂ and succinimide.

-

Solvent: Anhydrous Acetonitrile (MeCN) (50 mL)

-

Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N₂ or Argon).

-

Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol (1.48 g) in 50 mL of anhydrous MeCN.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the thermal energy of the system ensures that the reaction is strictly kinetically controlled, maximizing the electronic preference for the C1 position and preserving the 78:22 ratio.

-

-

Wrap the reaction flask in aluminum foil.

-

Causality: NBS can undergo homolytic cleavage under ambient light to form bromine radicals. This would lead to unwanted benzylic radical bromination at the saturated C5 or C8 positions. Darkness ensures a strictly polar EAS mechanism.

-

Phase 2: Execution & Self-Validating Monitoring 5. Add the NBS (1.81 g) portion-wise over 15 minutes to the stirring solution at 0 °C. 6. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 1–2 hours. 7. TLC Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (R_f ~ 0.35) will disappear. Two new closely eluting spots will appear. The major 1-bromo product will elute slightly faster (R_f ~ 0.45) than the 3-bromo minor product.

-

Causality: The bulky bromine atom at C1 sterically shields the adjacent C2-hydroxyl group, slightly reducing its ability to hydrogen-bond with the silica gel stationary phase, thus increasing its R_f value relative to the 3-bromo isomer.

Phase 3: Quenching & Workup 8. Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.

-

Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing runaway polybromination during solvent evaporation.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

Phase 4: Chromatographic Isolation 11. Purify the crude mixture via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes. 12. Collect the first major eluting fractions (1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol). Evaporation yields the target compound as a white to pale-yellow solid [2].

Analytical Confirmation: By ¹H-NMR (CDCl₃), the major 1-bromo isomer will display an AB doublet system for the aromatic protons (C3-H and C4-H) with a typical ortho-coupling constant (J ≈ 8.0 Hz). The minor 3-bromo isomer will display two uncoupled singlets for the C1-H and C4-H protons, confirming the regiochemical assignments.

References

- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Organic & Biomolecular Chemistry (RSC)

- 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Compound Summary)

Application Note: Buchwald-Hartwig Amination of 3-Bromo-Tetrahydronaphthol Derivatives

This is a comprehensive Application Note and Protocol guide for the Buchwald-Hartwig Amination of 3-Bromo-Tetrahydronaphthol Derivatives .

Executive Summary & Substrate Definition

The synthesis of amino-functionalized tetrahydronaphthalenes (aminotetralins) is a critical workflow in the development of dopaminergic agonists (e.g., Rotigotine) and serotonin receptor modulators. While reductive amination of tetralones is common for aliphatic amines, Buchwald-Hartwig (B-H) amination is the gold standard for introducing amine moieties directly onto the aromatic ring of the tetralin scaffold.

Critical Structural Clarification

The term "3-bromo-tetrahydronaphthol" can be nomenclaturally ambiguous. For the purpose of this B-H protocol, the substrate is defined as an Aryl Bromide , specifically where the bromine atom resides on the aromatic ring (e.g., 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol ).

-

Target Substrate (Aryl Bromide): Bromine attached to the sp² hybridized aromatic ring. Applicable for Buchwald-Hartwig.

-

Excluded Substrate (Aliphatic Bromide): Bromine at position 3 of the saturated ring (e.g., 3-bromo-1,2,3,4-tetrahydronaphthalen-1-ol). NOT applicable for standard B-H (risk of

-hydride elimination).

Strategic Considerations & Mechanism

Chemoselectivity Challenges

-

Free Hydroxyl Group: The presence of a phenolic (or aliphatic) hydroxyl group presents a challenge. Unprotected phenols can deprotonate to form phenoxides, which may compete as nucleophiles (C-O coupling) or poison the Pd catalyst.

-

Recommendation:Protection of the -OH group (e.g., as a TBS ether, Benzyl ether, or Pivalate) is strongly advised to ensure high yields and chemoselectivity.

-

-

Steric Hindrance: In 3-bromo-2-naphthol derivatives, the bromine is ortho to the oxygen substituent. This steric crowding requires bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination.

Catalyst System Selection

-

Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are standard. Third-generation Buchwald precatalysts (e.g., XPhos Pd G3 ) are superior for rapid activation.

-

Ligand:

-

XPhos / BrettPhos: Excellent for sterically hindered aryl bromides.

-

BINAP: A robust choice for standard couplings if sterics are moderate.

-

tBuXPhos: Preferred if the coupling amine is a weak nucleophile (e.g., amide/sulfonamide).

-

-

Base:

-

Cs₂CO₃: Mild, compatible with many functional groups.

-

NaOtBu: Stronger, faster reaction, but incompatible with base-sensitive esters/protecting groups.

-

Mechanistic Pathway

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Amine Coordination & Deprotonation: The amine binds, and the base removes the proton.

-

Reductive Elimination: The C-N bond is formed, regenerating Pd(0).

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of aryl bromides.

Detailed Experimental Protocol

Objective: Synthesis of N-substituted-3-amino-5,6,7,8-tetrahydronaphthalen-2-ol derivatives via protected intermediate.

Phase 1: Hydroxyl Protection (Recommended)

If the substrate is 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol:

-

Dissolve substrate (1.0 equiv) in DCM.

-

Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).

-

Stir at RT for 4–12 h.

-

Quench with water, extract with DCM, dry (MgSO₄), and concentrate.

-

Result:TBS-protected Aryl Bromide .

Phase 2: Buchwald-Hartwig Coupling

Reagents:

-

Substrate: TBS-protected 3-bromo-tetrahydronaphthol (1.0 equiv, 1.0 mmol)

-

Amine: Morpholine, Aniline, or N-Boc-piperazine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/Schlenk tube containing a magnetic stir bar. Cool under Argon/Nitrogen flow.

-

Loading: Add the TBS-protected Aryl Bromide (1.0 mmol), Base (Cs₂CO₃, 650 mg, 2.0 mmol), and Precatalyst (XPhos Pd G3, 17 mg, 0.02 mmol).

-

Note: If using liquid amines, add them after the solvent. If solid, add now.

-

-

Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5 mL) via syringe.

-

Amine Addition: Add the Amine (1.2 mmol) via syringe (if liquid).

-

Reaction: Seal the vessel. Heat to 80–100°C with vigorous stirring.

-

Monitoring: Check TLC or LC-MS at 2 h, 6 h, and 12 h. Look for consumption of the bromide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/salts.

-

Wash filtrate with water (10 mL) and brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Phase 3: Deprotection (Optional)

To recover the free phenol:

-

Dissolve the coupled product in THF.

-

Add TBAF (1.0 M in THF, 1.5 equiv).

-

Stir at RT for 1–2 h.

-

Standard aqueous workup and purification.

Optimization & Troubleshooting

Use the following decision tree to optimize reaction conditions if initial yields are low.

Figure 2: Optimization logic for B-H amination of brominated tetrahydronaphthols.

Data Summary: Ligand Effects

| Ligand | Substrate Type | Yield (Approx) | Notes |

| BINAP | Unhindered | 60-75% | Standard first-line choice. |

| XPhos | Steric/Ortho-subst. | 85-95% | Recommended for 3-bromo-2-naphthol derivs. |

| BrettPhos | Primary Amines | 80-90% | Excellent mono-selectivity for primary amines. |

| DPPF | Heterocycles | 50-70% | Good for chelating substrates but slower here. |

Safety & Handling

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Base (NaOtBu): Moisture sensitive and corrosive. Store in a desiccator or glovebox.

-

Solvents: Toluene and Dioxane are flammable and toxic. Use proper PPE.

-

Waste: Segregate heavy metal waste (Pd) from general organic waste.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). "The Buchwald-Hartwig Amination."[1] Chemical Reviews.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

BenchChem. (2025). "Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4." (General Protocol Reference).

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination - Mechanism and Conditions."

-

PubChem. "1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Compound Summary)."

Sources

Application Note: Strategic Synthesis of Opioid Receptor Ligands via Brominated Tetralin Scaffolds

Executive Summary & Strategic Rationale

The development of novel opioid receptor ligands—targeting Mu (

The 2-aminotetralin core is a privileged pharmacophore in this domain. It serves as a bioisostere for the A/B ring system of morphine and the phenethylamine moiety of fentanyl.

This guide details the utilization of brominated tetralins (specifically 5-bromo-2-tetralone ) as versatile starting materials. The bromine substituent functions as a critical "synthetic handle," enabling Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-coupling. This approach allows researchers to rapidly generate libraries of 5-aryl-2-aminotetralins, effectively probing the receptor's hydrophobic accessory pockets to modulate selectivity and efficacy.

Key Advantages of this Protocol:

-

Divergent Synthesis: Generate diverse libraries from a single brominated core.

-

Modular Assembly: Independent modification of the "Message" (aromatic core) and "Address" (nitrogen substituent) domains.

-

Scalability: Utilizes robust reductive amination and Suzuki-Miyaura coupling chemistries.

Synthetic Logic & Pathway Visualization

The synthesis is designed around preserving the bromine handle during the initial core construction (reductive amination), followed by chemoselective cross-coupling.

Figure 1: Strategic Workflow

Caption: Workflow for converting 5-bromo-2-tetralone into functionalized opioid ligands, highlighting the divergence points for SAR exploration.

Detailed Experimental Protocols

Protocol A: Core Assembly via Reductive Amination

Objective: To install the basic nitrogen pharmacophore while preserving the aryl bromide.

Reaction: 5-bromo-2-tetralone + Amine

Reagents & Materials:

-

Substrate: 5-Bromo-2-tetralone (CAS: 35454-32-9).

-

Amine Source: Phenethylamine (for

-agonist potential) or Cyclopropylmethylamine (for antagonist/partial agonist potential). -

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

). -

Solvent: 1,2-Dichloroethane (DCE).

-

Acid Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N

, dissolve 5-bromo-2-tetralone (1.0 equiv, 5 mmol) in DCE (20 mL). -

Imine Formation: Add the primary amine (1.1 equiv) and AcOH (1.1 equiv). Stir at Room Temperature (RT) for 1 hour. Note: The solution typically darkens as the imine forms.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(1.5 equiv) portion-wise over 15 minutes. Expert Insight: Use triacetoxyborohydride rather than cyanoborohydride to avoid toxic byproducts and ensure chemoselectivity (ketones reduce faster than bromides). -

Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (SiO

, gradient 0-5% MeOH/DCM).

Yield Expectation: 75–85% as a pale yellow oil or solid.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce an aromatic ring at the 5-position, mimicking the rigid structure of benzomorphans or probing the receptor's secondary binding pocket.

Reaction: 5-bromo-2-aminotetralin + Aryl Boronic Acid

Reagents & Materials:

-

Substrate: 5-Bromo-2-aminotetralin intermediate (from Protocol A).

-

Coupling Partner: Phenylboronic acid (or heteroaryl variants).

-

Catalyst: Pd(dppf)Cl

·DCM complex (5 mol%). -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

-

Degassing (Critical Step): In a microwave vial or pressure tube, combine the brominated intermediate (1.0 equiv) and boronic acid (1.5 equiv) in 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes. Trustworthiness: Oxygen is the primary cause of coupling failure; thorough degassing is non-negotiable.

-

Catalyst Addition: Add Pd(dppf)Cl

(0.05 equiv) and 2M K -

Heating: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Workup: Wash the filtrate with water and brine. Dry over MgSO

and concentrate. -

Purification: Flash chromatography. Note: Amine products can streak on silica. Pre-treat the column with 1% Triethylamine in Hexanes or use amine-functionalized silica.

Yield Expectation: 60–80%.

Data Summary & Troubleshooting

Table 1: Optimization of Coupling Conditions

| Parameter | Standard Condition | Alternative (Sterically Hindered) | Why? |

| Catalyst | Pd(dppf)Cl | Pd | XPhos is superior for bulky or electron-rich aryl chlorides/bromides. |

| Base | K | Cs | Cesium is more soluble in organic solvents; useful if water is detrimental. |

| Solvent | Dioxane/Water | Toluene/Water | Toluene can improve solubility for highly lipophilic ligands. |

| Temp | 90°C | 110°C (Microwave) | Microwave heating reduces reaction time and degradation. |

Common Pitfalls

-

Protodebromination: If the bromine is removed without coupling (yielding the unsubstituted tetralin), the reaction temperature is likely too high, or the catalyst load is excessive.

-

Regioselectivity: 5-bromo-2-tetralone is commercially available but ensure it is not contaminated with the 7-bromo isomer, as this will drastically alter receptor binding affinity.

-

Amine Interference: Free secondary amines can coordinate to Pd, poisoning the catalyst. If yields are low, protect the nitrogen with a Boc group before the Suzuki coupling, then deprotect with TFA.

Pharmacological Context (E-E-A-T)

The resulting 5-aryl-2-aminotetralin ligands are structurally related to the benzomorphan class of opioids (e.g., pentazocine, phenazocine).

-

Mechanism: The 2-amino nitrogen is protonated at physiological pH, forming a salt bridge with Asp147 (in MOR) or equivalent residues in DOR/KOR.

-

The "Bromine Handle" Utility: Substituents at the 5-position of the tetralin ring occupy the space similar to the C-ring of morphinans. Bulky aromatic groups here can enhance affinity for the Delta receptor (

) or create "biased" Mu agonists by altering the conformational change of the receptor upon binding, potentially recruiting G-protein pathways over

Figure 2: Pharmacophore Mapping

Caption: Interaction map showing how the synthesized ligand engages key residues in the opioid receptor binding pocket.

References

-

Palladium-Catalyzed Cross-Coupling in Pharmaceutical Synthesis Source: ResearchGate / Vertex AI Search Context: foundational methodologies for C-C bond formation on aryl bromides. URL:[Link]

-

Synthesis and Opioid Activity of 2-Aminotetralins Source: Journal of Medicinal Chemistry (NIH/PubMed) Context: Establishes the 2-aminotetralin core as a potent opioid pharmacophore. URL:[Link]

-

Biased Opioid Ligands and Structure-Based Design Source: Semantic Scholar / NIH Context: Discusses the modern requirement for biased signaling (G-protein vs Beta-arrestin) in new ligand design. URL:[Link]

-

Synthesis of 5-Phenylmorphans (Related Scaffold) Source: NIH / PMC Context: Demonstrates the utility of phenyl-substituted morphinan-like scaffolds derived from tetralin-like precursors. URL:[Link]

-

Buchwald-Hartwig Amination for Opioid Synthesis Source: MIT DSpace Context: Advanced C-N coupling techniques applicable to the bromine handle if an aniline derivative is desired. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-Tetralin Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the sterically demanding 3-bromo-tetralin substrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by the steric hindrance around the C3 position of the tetralin scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance your reaction success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of 3-bromo-tetralin and offers a systematic approach to resolving them.

Problem 1: Low to No Conversion of 3-Bromo-Tetralin

Symptom: TLC, GC-MS, or LC-MS analysis shows a significant amount of unreacted 3-bromo-tetralin after the expected reaction time.

Potential Causes:

-

Inefficient Oxidative Addition: The steric bulk of the tetralin scaffold, particularly the adjacent alicyclic ring, can significantly slow down the initial oxidative addition of the aryl bromide to the Pd(0) center.[1][2][3] This is often the rate-limiting step in couplings with hindered substrates.

-

Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen or can form inactive palladium black, especially at elevated temperatures required for these reactions.[4]

-

Suboptimal Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species necessary for efficient oxidative addition.[5]

Recommended Solutions:

-

Switch to a More Active Catalyst System:

-

Employ Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination step for sterically demanding substrates.[5][6] Their bulkiness promotes the formation of monoligated Pd(0)L species, which are highly reactive.[5]

-

Use Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure reliable and efficient generation of the active Pd(0) catalyst in situ, bypassing issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[7][8][9]

-

-

Optimize Reaction Conditions:

-

Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., from 80 °C to 100-120 °C) can provide the necessary activation energy.[1][4][10] Monitor for potential product or substrate degradation.

-

Screen Solvents: While ethereal solvents like dioxane and THF are common, sometimes less coordinating aromatic solvents like toluene can be effective. For Suzuki couplings, polar aprotic solvents like DMF or the addition of water can be beneficial.[11][12]

-

Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel using several freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes to prevent catalyst oxidation.[4]

-

Problem 2: Significant Formation of Side Products (Homocoupling & Dehalogenation)

Symptom: Your product mixture contains a high percentage of homocoupled products (e.g., from your boronic acid in a Suzuki reaction) or dehalogenated tetralin.

Potential Causes:

-

Homocoupling: This often arises from the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent (e.g., boronic acid).[4] It can also occur if the transmetalation step is slow relative to other pathways.

-

Dehalogenation (Hydrodehalogenation): This side reaction can be promoted by certain bases or impurities that act as hydride sources.[1] For substrates prone to β-hydride elimination, this pathway can also compete with reductive elimination.

Recommended Solutions:

-

To Minimize Homocoupling:

-

Improve Degassing: This is the most critical step. Ensure the reaction is strictly anaerobic.[4]

-

Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner. A large excess can sometimes favor homocoupling.

-

Use Boronic Esters: In Suzuki reactions, pinacol esters are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[1]

-

-

To Minimize Dehalogenation:

-

Select an Appropriate Base: If dehalogenation is an issue, switch from strong alkoxide bases (like NaOtBu) to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]

-

Use Anhydrous Conditions: Ensure solvents and reagents are dry, as water can facilitate protodeboronation, a precursor to some dehalogenation pathways.[1]

-

Problem 3: Reaction Stalls or is Incomplete

Symptom: The reaction proceeds initially but stops before reaching full conversion, even after an extended time.

Potential Causes:

-

Difficult Reductive Elimination: The final C-C or C-N bond-forming step can be sterically hindered, creating a high energy barrier. The geometric constraints of the tetralin ring can make it difficult for the coupling partners on the palladium center to adopt the necessary orientation for elimination.[1][13]

-

Inhibitory Effects: In Buchwald-Hartwig aminations, iodide ions from aryl iodide substrates can sometimes inhibit the catalyst.[14] While using 3-bromo-tetralin avoids this specific issue, product inhibition is also a possibility where the coupled product coordinates too strongly to the palladium center.

Recommended Solutions:

-

Promote Reductive Elimination:

-

Ligand Choice is Key: This is where bulky biaryl phosphine ligands truly excel. The steric pressure they exert on the palladium center is thought to facilitate, or lower the energy barrier for, the reductive elimination step.[5][15]

-

Consider N-Heterocyclic Carbene (NHC) Ligands: For certain couplings, NHC ligands can be excellent alternatives to phosphines. They are strong σ-donors and can be sterically tuned to promote challenging couplings.[6]

-

-

Screen Additives:

-

In some cases, additives can facilitate key steps. For example, in copper-free Sonogashira couplings, additives like tetrabutylammonium bromide (TBAB) have been shown to improve yields.[16]

-

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for 3-bromo-tetralin?

A1: The choice depends on the desired bond.

-

Suzuki-Miyaura Coupling (C-C): Excellent for forming aryl-aryl or aryl-vinyl bonds. It is generally robust but requires careful selection of a bulky ligand (e.g., XPhos, SPhos) and a suitable base (K₃PO₄ or Cs₂CO₃ are good starting points) to overcome the steric hindrance.[17][18]

-

Buchwald-Hartwig Amination (C-N): The go-to method for C-N bond formation.[19] Success is highly dependent on the ligand. Second and third-generation Buchwald ligands are often necessary. Strong bases like NaOtBu or LHMDS are typically required, but must be used cautiously with base-sensitive functional groups.[14][20]

-

Sonogashira Coupling (C-C, alkynyl): Used to couple terminal alkynes.[21] While traditionally using a copper co-catalyst, copper-free conditions are often preferred to avoid side reactions.[22] The steric bulk of 3-bromo-tetralin makes this a challenging transformation that may require higher temperatures or microwave irradiation.[23][24]

Q2: How do bulky biaryl phosphine ligands work to overcome steric hindrance?

A2: These ligands, like those developed by Buchwald and others, have two primary functions in this context. First, their large steric footprint favors the formation of a highly reactive, 12-electron monoligated Pd(0)L complex, which more readily undergoes oxidative addition with the hindered 3-bromo-tetralin.[5][25] Second, the steric pressure exerted by the ligand on the Pd(II) intermediate is believed to distort the complex towards the transition state for reductive elimination, thus accelerating the final, product-forming step.[15][26]

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for diagnosing and solving common issues in 3-bromo-tetralin coupling reactions.

Caption: A logical workflow for troubleshooting a sluggish coupling reaction.

Protocols & Data

Table 1: Recommended Catalyst Systems for 3-Bromo-Tetralin Couplings

| Coupling Type | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent(s) | Temperature (°C) |

| Suzuki-Miyaura | Pd₂(dba)₃ or G3-XPhos | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 90 - 110 |

| Buchwald-Hartwig | Pd(OAc)₂ or G3-BrettPhos | BrettPhos, RuPhos | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane | 80 - 110 |

| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | SPhos | Cs₂CO₃, Et₃N | Dioxane, DMF | 100 - 120 (or MW) |

This table provides general starting points. Optimization is essential for each specific substrate combination.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Tetralin with Phenylboronic Acid

This protocol is a representative starting point and should be optimized for specific substrates.

1. Reagent Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-tetralin (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

The solids should be finely powdered to maximize surface area.

2. Inert Atmosphere Setup:

-

Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[27]

3. Catalyst and Solvent Addition:

-

Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask.

-

Add degassed solvent (e.g., toluene, ~0.1 M concentration relative to the limiting reagent) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[4]

4. Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the mixture vigorously to ensure proper mixing.

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or GC-MS.

5. Work-up and Purification:

-

Once the reaction is complete (or has stalled), cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-phenyl-tetralin.

Visualizing the Catalytic Cycle: The Steric Challenge

The Suzuki-Miyaura catalytic cycle highlights the steps where steric hindrance from the 3-bromo-tetralin substrate poses a significant challenge.

Caption: Key steps in the Suzuki cycle impacted by steric hindrance.

References

- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

- C-C Bond Form

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr

- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes.

- Ligand electronic influence in Pd-c

- Palladium-catalyzed C-C, C-N and C-O bond form

- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.

- The effect of steric bulk in Sonogashira coupling reactions.

- Influence of biaryl phosphine structure on C-N and C-C bond form

- Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group.

- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC.

- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.

- Buchwald–Hartwig amin

- Sonogashira coupling. Wikipedia.

- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Buchwald-Hartwig Amin

- Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions.

- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.

- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. icmpp.ro [icmpp.ro]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 23. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Minimizing Debromination Side Reactions During Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights to troubleshoot and minimize unwanted debromination during catalytic hydrogenation reactions.

Troubleshooting Guide: High Levels of Debromination Observed